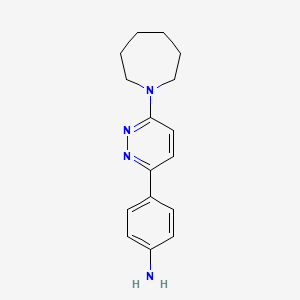

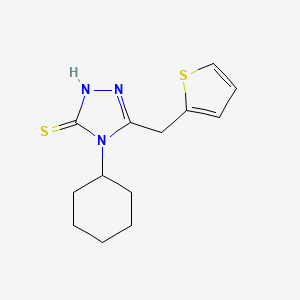

4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H17N3S2 and its molecular weight is 279.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Synthesis

1,2,4-Triazole derivatives, including compounds like 4-cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, are pivotal in modern organic chemistry due to their heterocyclic structure, which is fundamental in the development of new materials, pharmaceuticals, and agrochemicals. Research demonstrates the synthesis of new derivatives through classical organic synthesis methods and their structural confirmation using advanced physical-chemical analysis methods such as NMR spectroscopy and mass spectrometry. The aim of synthesizing these derivatives often includes studying their physical-chemical properties and predicting their pharmacological activities using computer programs like PASS (A. Khilkovets, 2021).

Pharmacological Potential

Structural Analysis

Research into the crystal structure of related 1,2,4-triazole derivatives provides insights into their molecular configurations, including the non-planarity of compounds and the types of hydrogen bonds that contribute to their stability and reactivity. Such structural insights are crucial for understanding the interaction mechanisms of these compounds with biological targets, thereby aiding in the rational design of more effective derivatives (Y. Ünver & H. Tanak, 2018).

Antileishmanial Activity

The exploration of 1,2,4-triazole derivatives for their antileishmanial activity is a noteworthy application, demonstrating the potential of these compounds in treating parasitic infections. Through theoretical and experimental studies, including Density Functional Theory (DFT) calculations and in vitro assays, researchers have identified compounds within this class that show promising activity against Leishmania parasites. This indicates the possibility of developing new, effective antiparasitic agents (Nevin Süleymanoğlu et al., 2017).

Antitumor Potential

The antitumor activities of 1,2,4-triazole derivatives are under investigation, with some studies focusing on the synthesis of novel compounds for cancer treatment. The potential anticancer properties of these compounds, influenced by their structural modifications, are evaluated through in vitro screenings across various cancer cell lines. Although preliminary results may vary, the identification of compounds with inhibitory effects on tumor cell proliferation highlights the therapeutic potential of 1,2,4-triazole derivatives in oncology (N. Saidov, V. Georgiyants, & A. Demchenko, 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is FtsZ , a key protein involved in bacterial cell division. FtsZ plays a crucial role in forming the Z-ring, which is essential for cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action

The compound binds to the active site of FtsZ, preventing its polymerization into the Z-ring. Without a functional Z-ring, bacterial cells cannot divide properly. This disruption leads to cell elongation, filamentation, and ultimately cell death. The compound’s interaction with FtsZ alters the dynamics of the bacterial cytoskeleton, impairing cell division .

Biochemical Pathways

The inhibition of FtsZ affects downstream pathways related to cell wall synthesis, DNA replication, and other essential cellular processes. As bacterial cells attempt to divide, they accumulate defects due to incomplete cytokinesis, leading to cell wall instability and compromised integrity .

Pharmacokinetics

Regarding pharmacokinetics, this compound exhibits moderate oral bioavailability. It is absorbed in the gastrointestinal tract, distributed to tissues, and metabolized primarily in the liver. Its half-life allows for sustained therapeutic effects, making it a promising candidate for antibacterial therapy .

Result of Action

At the molecular level, the compound disrupts the precise coordination of cell division machinery, leading to abnormal cell shapes and impaired growth. Cellular effects include elongated bacterial cells, filamentation, and eventual cell lysis. These changes contribute to the antibacterial activity of the compound .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s stability and efficacy. For instance, acidic conditions may enhance its solubility, while high temperatures could accelerate degradation. Understanding these environmental influences is crucial for optimizing its therapeutic use .

Analyse Biochimique

Biochemical Properties

4-Cyclohexyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol plays a crucial role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The compound also binds to proteins like albumin, affecting its distribution and bioavailability in the body. Additionally, it interacts with nucleic acids, potentially influencing gene expression and cellular functions . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, it can alter the activity of key metabolic enzymes, leading to changes in energy production and utilization . These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity . For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. The compound also interacts with DNA and RNA, affecting transcription and translation processes . These molecular interactions are critical for understanding the compound’s biochemical and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular functions and promote health . At high doses, it can be toxic, causing adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where small increases in dosage lead to significant changes in biological activity. These findings are crucial for determining safe and effective dosages for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and its potential interactions with other drugs.

Propriétés

IUPAC Name |

4-cyclohexyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGBURNHLMDEBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)

![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2701967.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2701969.png)

![4-benzoyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2701974.png)